molecular formula C10H12O3 B6163298 2-(dimethoxymethyl)benzaldehyde CAS No. 132233-84-2

2-(dimethoxymethyl)benzaldehyde

Cat. No.: B6163298
CAS No.: 132233-84-2
M. Wt: 180.2
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Description

2-(dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound through the methylation of the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(dimethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. Additionally, its methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: This compound has two methoxy groups at the 2 and 5 positions of the benzene ring. It is used in the synthesis of phenethylamines.

    3,4-Dimethoxybenzaldehyde: Similar to 2-(dimethoxymethyl)benzaldehyde but with methoxy groups at the 3 and 4 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other dimethoxybenzaldehydes. This uniqueness makes it valuable in specific synthetic applications where its particular reactivity is advantageous .

Properties

CAS No.

132233-84-2

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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